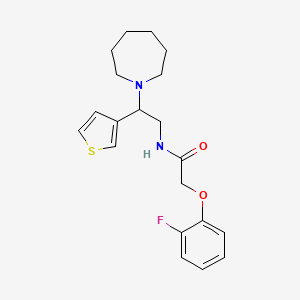
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H25FN2O2S and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Azepane Ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
- Thiophene Group : A five-membered aromatic ring containing sulfur, known for its role in various pharmacological activities.
- Fluorophenoxy Acetamide Moiety : This component is critical for enhancing the compound's lipophilicity and binding affinity to target receptors.
The molecular formula of this compound is C20H26N2O2S, with a molecular weight of approximately 358.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The sulfonamide group suggests potential as an enzyme inhibitor, particularly in pathways related to inflammation and infection.
- Receptor Binding : The azepane and thiophene moieties may facilitate binding to G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various strains of bacteria, including Mycobacterium species, which are known for their resistance to conventional antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 0.0039 - 0.6 | Mycobacterium abscessus |
| Compound 2 | 0.05 - 1 | Mycobacterium avium |
These findings suggest that this compound could be developed as a novel antimicrobial agent.
Anti-inflammatory Properties
The presence of the azepane ring may enhance the compound's ability to modulate inflammatory responses. Preliminary studies have indicated that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Study on Antimycobacterial Activity :
A recent study evaluated the effectiveness of structurally similar compounds against non-tuberculous mycobacterial infections. The results demonstrated that these compounds possess a high selectivity index, indicating low toxicity against human cells while effectively targeting mycobacterial strains . -
In Vivo Efficacy :
In murine models, compounds analogous to this compound showed promising results in reducing bacterial load and improving survival rates in infected subjects .
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c21-17-7-3-4-8-19(17)25-14-20(24)22-13-18(16-9-12-26-15-16)23-10-5-1-2-6-11-23/h3-4,7-9,12,15,18H,1-2,5-6,10-11,13-14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCDDPYEXBDOPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














